Lipophilicity Advantage: LogP of the 2-THP Regioisomer vs. N-Methyl and N-H Analogs
The target compound displays a calculated consensus LogP of 1.56 . By contrast, 4-ethynyl-1-methyl-1H-pyrazole exhibits a LogP of 0.40 and 4-ethynyl-1H-pyrazole (NH parent) a LogP of 0.50 . The >1.0 log-unit increase in calculated lipophilicity translates to an approximately 10-fold higher theoretical partition coefficient, implying enhanced passive membrane permeability for the 2-THP-substituted compound.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.56 (Leyan computational prediction, TPSA 27.05 Ų) |
| Comparator Or Baseline | 4-Ethynyl-1-methyl-1H-pyrazole: LogP = 0.40 (BOC Sciences); 4-Ethynyl-1H-pyrazole: LogP = 0.50 (ChemSrc) |
| Quantified Difference | ΔLogP ≥ +1.06 vs. N-methyl; ΔLogP ≥ +1.06 vs. NH parent |
| Conditions | In silico consensus LogP prediction (XLogP3/ACD) from multiple vendors; calculated under standard parameter sets at 25 °C |
Why This Matters
A LogP difference of >1 unit is considered meaningful in medicinal chemistry, as it corresponds to a 10-fold difference in predicted membrane partitioning, directly guiding selection when passive permeability or target engagement in cell-based assays is paramount.
